molecular formula C22H22N2O4S B3635035 4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B3635035
M. Wt: 410.5 g/mol
InChI Key: FEHAWDLNLOOYSU-UHFFFAOYSA-N
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Description

4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a sulfonamide-benzamide hybrid compound characterized by a methoxy-substituted benzamide core linked to a sulfamoylphenyl group modified with a 2-phenylethyl moiety. This structure combines pharmacophoric elements known for enzyme inhibition and bioactivity, including the sulfonamide group (common in carbonic anhydrase inhibitors) and the benzamide scaffold (associated with kinase and protease modulation) .

Properties

IUPAC Name

4-methoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-20-11-7-18(8-12-20)22(25)24-19-9-13-21(14-10-19)29(26,27)23-16-15-17-5-3-2-4-6-17/h2-14,23H,15-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHAWDLNLOOYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an amine derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Attachment of the Phenylethyl Group: The final step involves the attachment of the phenylethyl group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-Methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Enzyme Inhibition

  • Carbonic Anhydrase (hCA) Inhibition : Compound 3d (thiazol-2-yl substituent) showed potent hCA II inhibition (Kᵢ = 12.3 nM), outperforming simpler sulfonamide derivatives . The phenylethyl group in the target compound may enhance hydrophobic interactions with hCA isoforms, though activity data are pending.

Anticancer and Immune Checkpoint Activity

  • PD-L1 Inhibition : Derivatives like 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) achieved 57.152% inhibition, highlighting the role of halogenation and phenethyl groups in enhancing activity . The target compound’s methoxy group may improve solubility but reduce binding affinity compared to halogenated analogues.
  • Antiproliferative Effects : Compound 31 (trifluoromethyl substituent) showed broad activity against MCF7, DU-145, and PC-3 cell lines, emphasizing the impact of electron-withdrawing groups .

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce enzyme-binding affinity compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • Bulky Substituents (e.g., phenylethyl) : Enhance hydrophobic interactions in enzyme active sites, as seen in hCA inhibitors .
  • Heterocyclic Moieties (e.g., thiazolyl, oxadiazole) : Introduce hydrogen-bonding or π-stacking interactions, critical for antifungal (LMM5 ) or antiviral activity.

Biological Activity

4-Methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide (commonly referred to as the compound) is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular Formula C18H22N2O4S
Molecular Weight 362.44 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfamoyl group in the compound can form strong interactions with the active sites of various enzymes, potentially inhibiting their activities. This characteristic is particularly relevant in anti-inflammatory and anticancer therapies, where enzyme inhibition can lead to reduced cell proliferation or altered signaling pathways .
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors. For instance, it could influence pathways associated with cell survival and apoptosis, making it a candidate for therapeutic interventions in cancer treatment.

Biological Activity

Research has indicated that the compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that the compound can inhibit tumor growth by targeting specific cancer-related enzymes and pathways. For example, it has been evaluated in vitro for its effects on cancer cell lines, demonstrating potential cytotoxicity against various types of cancer cells.
  • Anti-inflammatory Effects : The ability of the compound to inhibit specific enzymes involved in inflammatory processes suggests it may have therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Activity : Preliminary studies indicate that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : In a study involving human breast cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a notable decrease in edema formation and pro-inflammatory cytokine levels compared to control groups. This suggests a robust anti-inflammatory effect that warrants further investigation for therapeutic use.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

Compound NameKey FeaturesBiological Activity
4-Methoxy-N-(2-phenylethyl)benzamideLacks sulfamoyl groupDifferent enzyme interaction profile
5-Chloro-2-methoxy-N-{2-[(4-sulfamoylphenyl)ethyl]benzamide}Contains chloro groupEnhanced reactivity; potential for different biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
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4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

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